REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].O1CCCC1.[C:16](Cl)(=[O:34])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:16](=[O:34])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
333 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
while stirring the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three necked flask equipped with a dropping funnel
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Type
|
ADDITION
|
Details
|
was gradually dropped into the flask over a time span of 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After the completion of the dropping, the reaction mixture was further stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
A solid reaction product
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Type
|
CUSTOM
|
Details
|
was produced
|
Type
|
CUSTOM
|
Details
|
The solid reaction product
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
to produce crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(NC(CCCCCCCCCCCCCCCCC)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 364 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |